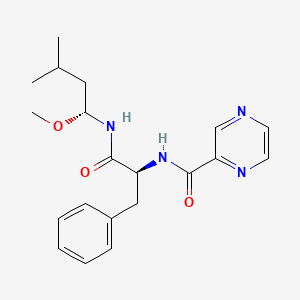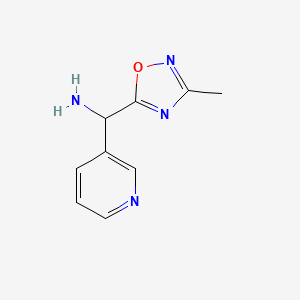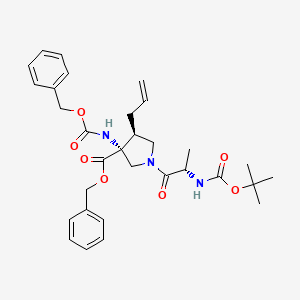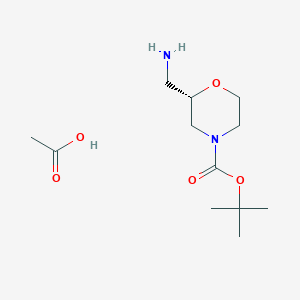
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee is a chiral compound featuring a morpholine ring with both Boc-protected and free amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of morpholine with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-protected morpholine is then subjected to further functionalization to introduce the aminomethyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Boc is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives with modified amino groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The compound’s chiral nature also plays a role in its interaction with chiral targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-(Boc-amino)-2-(aminomethyl)piperidine acetic acid
- (2R)-4-(Boc-amino)-2-(aminomethyl)pyrrolidine acetic acid
- (2R)-4-(Boc-amino)-2-(aminomethyl)azetidine acetic acid
Uniqueness
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee is unique due to its morpholine ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H24N2O5 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m0./s1 |
InChI Key |
RMRCEKSGXTWEQD-QRPNPIFTSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCO[C@H](C1)CN |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCOC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)

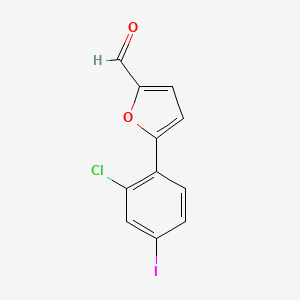
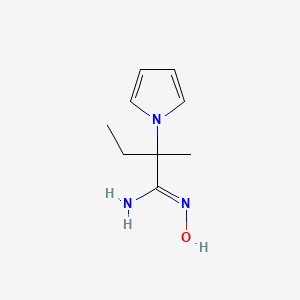
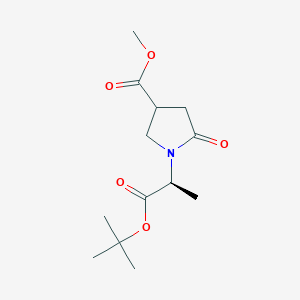
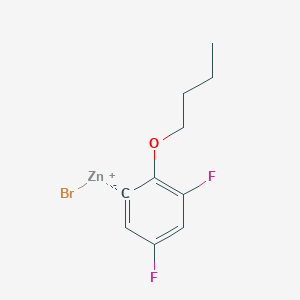
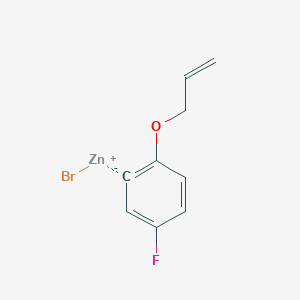
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)

